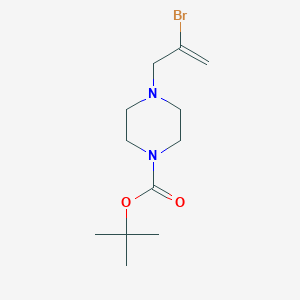

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene

描述

2-Bromo-(N-Boc-4-piperazinyl)prop-1-ene (CAS: 1306746-97-3) is a brominated organic compound featuring a piperazine core protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₂BrN₂O₂, with a molecular weight of 305.211 g/mol and a purity of 95% . The compound is structurally characterized by a propenyl chain substituted with a bromine atom at the 2-position and an N-Boc-piperazinyl group at the 1-position. Synonyms include 1,1-Dimethylethyl 4-(2-bromo-2-propen-1-yl)-1-piperazinecarboxylate and 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester .

Primarily used in laboratory settings, this compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules with piperazine moieties. Its Boc-protected amine enhances stability during synthetic processes, making it valuable for coupling reactions .

属性

IUPAC Name |

tert-butyl 4-(2-bromoprop-2-enyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BrN2O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJSVZQADPZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134376 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306746-97-3 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306746-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene typically involves:

- N-Boc protection of the piperazine ring to protect the amine functionality during subsequent transformations.

- Introduction of the vinyl bromide functionality at the prop-1-ene position, often via halogenation of a suitable alkene precursor or through substitution reactions.

The molecular formula is C12H21BrN2O2, with a molecular weight of 305.211 g/mol. The compound includes a vinyl group (prop-1-ene) with a bromine atom at the 2-position and a Boc-protected piperazine ring at the 4-position.

N-Boc Protection of Piperazine

The N-Boc group is a common protecting group for amines in organic synthesis, providing stability under a variety of reaction conditions and allowing selective deprotection when needed.

- Protection Method: The amino group of piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic or solvent-free conditions to install the Boc group.

- Reagents and Conditions: Typically, Boc2O is used in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or acetonitrile.

This step is crucial to prevent unwanted side reactions on the amine during the vinyl bromide installation.

Installation of the Vinyl Bromide Group

The vinyl bromide moiety at the 2-position of the prop-1-ene is introduced by:

- Halogenation of an alkene precursor: This can involve bromination of a suitable alkene or allylic substitution to install the bromine atom at the desired position.

- Use of brominating agents: Common reagents include N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve regioselective bromination.

The exact conditions depend on the substrate and desired selectivity but generally require mild temperatures and inert atmosphere to avoid side reactions.

Mild Deprotection of N-Boc Group (Related Methodology)

Although the focus is on preparation, understanding the stability and removal of the Boc group is important for downstream applications:

- A mild and selective method for N-Boc deprotection involves oxalyl chloride in methanol , which efficiently removes the Boc group at room temperature within 1–4 hours with high yields (up to 90%) without affecting sensitive functional groups.

- This method is advantageous for compounds like this compound that contain acid-labile functionalities, as traditional acidic deprotection methods (e.g., TFA) can cause side reactions.

- The proposed mechanism involves the electrophilic attack of oxalyl chloride facilitating Boc cleavage, generating tert-butanol and other byproducts, while preserving other functional groups intact.

Data Table: Summary of Preparation Conditions

化学反应分析

Types of Reactions

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex organic molecules .

科学研究应用

Synthetic Routes

The synthesis of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene typically involves the bromination of N-Boc-4-piperazine using 2-bromopropene. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often utilizing potassium carbonate as a base to facilitate the reaction. The industrial production follows similar routes but on a larger scale, ensuring high yield and purity through techniques such as recrystallization or chromatography.

Organic Synthesis

This compound serves as an important building block in the synthesis of complex organic molecules. Its ability to undergo substitution reactions allows for the formation of various derivatives, which can be further modified to develop new compounds with desired properties.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by nucleophiles (e.g., amines, thiols). |

| Oxidation/Reduction | Can be oxidized or reduced to yield different products under specific conditions. |

| Coupling Reactions | Participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds. |

Biological Applications

The compound is of significant interest in medicinal chemistry due to its potential biological activities:

- Anticancer Activity : Research indicates that derivatives of piperazine structures exhibit inhibitory effects on cancer cell proliferation. For example, studies have shown that related compounds can inhibit MDA-MB-231 breast cancer cells with IC50 values as low as 0.126 μM.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 0.126 |

| 5-Fluorouracil (control) | MDA-MB-231 | 11.73 |

- Antimicrobial Activity : Studies have demonstrated antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting a broad spectrum of antimicrobial activity.

Pharmacological Studies

Initial pharmacological evaluations suggest that this compound may modulate neurotransmitter systems effectively, indicating potential uses in treating depression and anxiety disorders.

Case Studies

Several case studies illustrate the efficacy of piperazine-based compounds derived from this compound:

- Anticancer Activity : In vivo studies demonstrated significant tumor regression in mouse models when administered over 30 days.

- Antimicrobial Efficacy : A series of piperazine derivatives were tested against various bacterial strains, leading to the identification of several candidates with promising antibacterial profiles.

作用机制

The mechanism of action of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Table 1: Structural and Functional Properties of 2-Bromo-(N-Boc-4-piperazinyl)prop-1-ene and Analogous Compounds

Key Observations:

Structural Moieties :

- The Boc-piperazinyl group in this compound distinguishes it from ergoline-based compounds (e.g., 2-bromo-α-ergocryptine), which feature a lysergic acid backbone. While ergoline derivatives rely on cyclized tripeptide structures for γ-secretase inhibition , the piperazinyl compound lacks this motif, limiting its direct pharmacological activity.

- Unlike CABA, a minimal γ-secretase inhibitor with a cyclized tripeptide core , the target compound’s bromoalkene and Boc-piperazine groups suggest utility in synthetic chemistry rather than enzyme modulation.

Biological Activity: 2-Bromo-α-ergocryptine demonstrates γ-secretase inhibition (IC₅₀: ~50 μM) but fails to inhibit APP cleavage in cellular assays . Ergoline derivatives (e.g., DHEC) modulate α-adrenergic receptors due to their lysergic acid moiety , whereas the Boc-piperazinyl compound’s lack of this structure precludes receptor interactions.

Pharmacological vs. Synthetic Utility :

- Ergoline and tripeptide-based compounds are prioritized for drug development (e.g., anti-Alzheimer’s agents) , while this compound is optimized for stability and reactivity in coupling reactions, as evidenced by its Boc protection and high purity .

Comparative Analysis of Reactivity and Stability

Table 2: Stability and Reactivity Profiles

| Compound | Stability Features | Reactivity Hotspots |

|---|---|---|

| This compound | Boc group resists nucleophilic attack | Bromoalkene (electrophilic site) |

| 2-Bromo-α-ergocryptine | Photolabile ergoline backbone | Brominated cyclol (enzyme binding) |

| CABA | Protease-sensitive peptide bonds | Cyclol proline (enzyme interaction) |

- Boc Protection : The Boc group in this compound enhances stability under basic conditions, a critical advantage over ergoline derivatives, which degrade under light or enzymatic exposure .

- Bromoalkene Reactivity : The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas ergoline bromination is primarily for steric or electronic modulation of bioactivity .

Limitations and Contrasts

- Contradictory Evidence : While lysergic acid moieties in ergoline derivatives are insufficient for γ-secretase inhibition , the cyclized tripeptide core in CABA is essential for this activity . The Boc-piperazinyl compound’s unrelated structure further highlights its divergence from these pharmacological agents.

生物活性

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its versatility in drug design. The N-boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from piperazine structures. For instance, related piperazine derivatives have shown significant inhibitory effects on cancer cell proliferation. In particular:

- In vitro studies indicate that compounds structurally similar to this compound exhibit potent activity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 0.126 μM to 17.02 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.126 |

| 5-Fluorouracil (control) | MDA-MB-231 | 11.73 |

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that piperazine derivatives can exhibit activity against Gram-positive and Gram-negative bacteria:

- Antibacterial assays showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Some studies indicate that related compounds induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .

- Oxidative Stress Modulation : Research suggests that certain piperazine derivatives can modulate oxidative stress pathways, potentially through the stabilization of mitochondrial membranes and reduction of reactive oxygen species (ROS) .

Case Studies

Several case studies have illustrated the efficacy of piperazine-based compounds:

- Study on Anticancer Activity : A study involving a piperazine derivative demonstrated significant tumor regression in mouse models of breast cancer when administered over a period of 30 days .

- Antimicrobial Efficacy : In another study, a series of piperazine derivatives were tested against various bacterial strains, leading to the identification of several candidates with promising antibacterial profiles .

常见问题

Basic Research Questions

Q. How can the synthesis of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene be optimized to enhance yield and purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. Use protecting groups like Boc (tert-butoxycarbonyl) to stabilize the piperazinyl moiety during bromination . Purification via column chromatography with gradient elution or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane mixtures) can improve purity. Monitor intermediates using TLC and confirm final product integrity via H/C NMR .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : H NMR to identify proton environments (e.g., Boc methyl groups at ~1.4 ppm, piperazinyl protons at 3.2–3.5 ppm) and C NMR for carbonyl (Boc) and brominated carbons.

- IR : Confirm Boc carbonyl stretching (~1680–1720 cm) and C-Br vibrations (~550–650 cm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]) and bromine isotope patterns .

Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?

- Methodology : Standardize protocols using controlled anhydrous conditions (e.g., Schlenk line for air-sensitive steps) and document reaction parameters (e.g., inert gas flow rates, cooling bath temperatures). Share spectral data (NMR, IR) and chromatographic R values for cross-validation .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound, and what challenges arise during refinement?

- Methodology : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Employ SHELXL for refinement, leveraging constraints for disordered Boc groups or bromine atoms. Challenges include handling thermal motion in flexible piperazinyl rings and resolving twinning in crystals. ORTEP-3 can visualize anisotropic displacement parameters and validate geometry .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be systematically investigated?

- Methodology :

- Triangulation : Cross-check with N NMR (if accessible) to probe piperazinyl nitrogen environments.

- Computational Modeling : Compare experimental H/C shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in Boc groups) causing splitting .

Q. What mechanistic insights can isotopic labeling (e.g., C, H) provide in reactions involving this compound?

- Methodology : Use C-labeled Boc groups to track carbonyl participation in nucleophilic substitutions. Deuterium labeling at the propene moiety can elucidate kinetic isotope effects in elimination or addition pathways. Pair with kinetic studies (e.g., Eyring plots) to differentiate concerted vs. stepwise mechanisms .

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

- Methodology : Perform normal mode analysis using software like VEDA or MolCalc to assign vibrational modes. Adjust computational parameters (e.g., basis sets, solvation models) to better match experimental peak positions. Investigate crystal packing effects via solid-state IR if discrepancies persist .

Data Contradiction and Validation

Q. What statistical approaches are recommended when reconciling inconsistent biological activity data in studies using this compound?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify outliers or confounding variables (e.g., solvent residues). Validate assays using positive/negative controls and repeat experiments under blinded conditions. Report confidence intervals and effect sizes to quantify uncertainty .

Q. How can high-throughput crystallography pipelines improve structural characterization of derivatives?

- Methodology : Integrate automated crystallization robots with SHELXC/D/E for rapid phase determination. Use pipelines like Auto-Rickshaw or CCP4 to handle data scaling, phasing, and refinement. Prioritize derivatives with heavy atoms (e.g., Br) for experimental phasing advantages .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。